N-(4-bromo-2-ethylphenyl)methanesulfonamide
CAS No.:
VCID: VC10657526
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-bromo-2-ethylphenyl)methanesulfonamide is a chemical compound with a specific structure and properties. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by its molecular formula, C9H12BrNO2S, and molecular weight of approximately 278.16608 g/mol . SynthesisThe synthesis of N-(4-bromo-2-ethylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-ethylaniline with methanesulfonyl chloride in the presence of a base. This reaction is common for forming sulfonamides and can be optimized using various conditions and catalysts. ApplicationsWhile specific applications for N-(4-bromo-2-ethylphenyl)methanesulfonamide are not well-documented, sulfonamides in general are used in pharmaceuticals, such as antibiotics, and in organic synthesis as intermediates or building blocks. Hazards
Environmental ImpactThe environmental impact of this compound is not well-studied, but sulfonamides can persist in the environment and may affect aquatic life. Chemical Data
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(4-bromo-2-ethylphenyl)methanesulfonamide | ||||||||
Molecular Formula | C9H12BrNO2S | ||||||||
Molecular Weight | 278.17 g/mol | ||||||||
IUPAC Name | N-(4-bromo-2-ethylphenyl)methanesulfonamide | ||||||||
Standard InChI | InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | ||||||||
Standard InChIKey | GQVXCBNXSSNIAF-UHFFFAOYSA-N | ||||||||
SMILES | CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | ||||||||
Canonical SMILES | CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | ||||||||
PubChem Compound | 6469152 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume